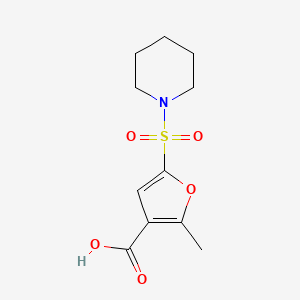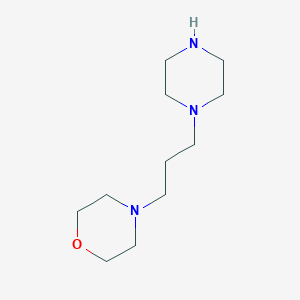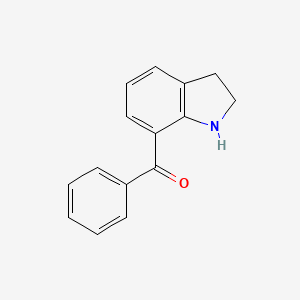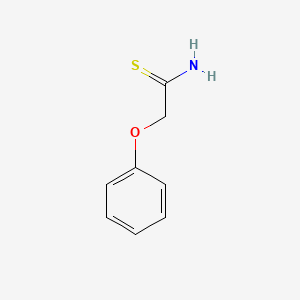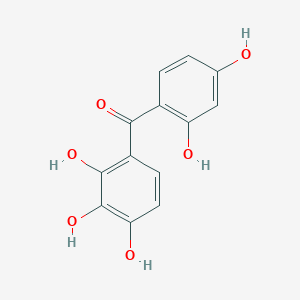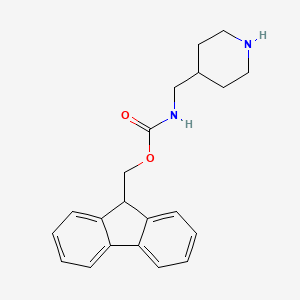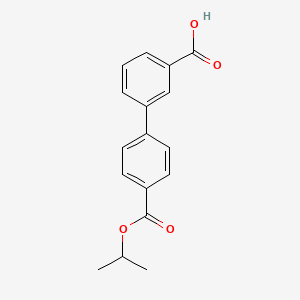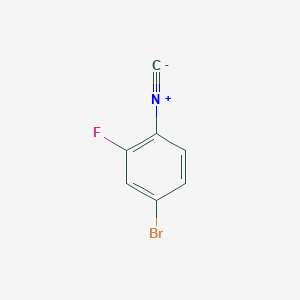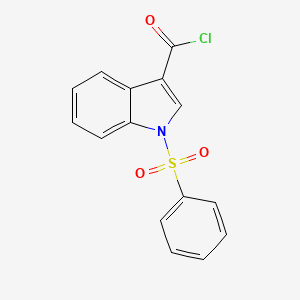
1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride
Übersicht
Beschreibung
“1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a phenylsulfonyl group, which consists of a phenyl ring bonded to a sulfonyl functional group .
Synthesis Analysis
While specific synthesis methods for “1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride” are not available, there are general methods for synthesizing sulfonyl chlorides and indoles. For instance, sulfonyl chlorides can be synthesized from S-arylthioacetates using a potassium poly(heptazine imide) photocatalyst . Indoles can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .
Chemical Reactions Analysis
Indoles are known to be highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . Sulfonyl chlorides, on the other hand, are reactive towards compounds containing reactive N-H and O-H bonds .
Wissenschaftliche Forschungsanwendungen
Sulfonation and Synthesis
- Efficient Sulfonation Protocol : The compound has been used in the efficient sulfonation of pyrroles and indoles, leading to the synthesis of various sulfonamide derivatives. This process is highlighted for its clean and simple protocol, allowing direct synthesis of corresponding sulfonyl chlorides, which are then converted to sulfonamide derivatives (Janosik et al., 2006).
Biological Activity in Drug Development
- Development of Antiviral and Anticancer Compounds : 3-Sulfonyl and 3-aroylindoles, including this compound, have attracted special attention due to their interesting biological activities, especially in the development of antiviral and anticancer compounds (López et al., 2017).
Crystallography and Molecular Structure
Structural Analysis : Extensive structural analysis through X-ray crystallography has been conducted on derivatives of 1-(phenylsulfonyl)indole. These studies provide insights into the molecular structure, including dihedral angles and crystal packing, which are important for understanding the compound's properties (Mannes et al., 2017).
Dihedral Angle Importance : The dihedral angles between the indole and phenylsulfonyl groups have been specifically studied, providing insights into the molecular geometry and interactions. This information is crucial for applications in material science and drug design (Jasinski et al., 2009).
Nucleophilic Addition Reactions
- Nucleophilic Addition Reactions : The compound exhibits interesting reactivity patterns, such as undergoing nucleophilic addition reactions, which is significant in the field of organic synthesis (Gribble et al., 2010).
Density Functional Theory (DFT) Calculations
- DFT Calculations for Molecular Orbital Analysis : DFT calculations have been performed on derivatives to analyze the molecular orbitals. This helps in understanding the electronic structure and potential reactivity of these compounds (Montgomery et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)indole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-15(18)13-10-17(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVIVYUKRJAERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379893 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1h-indole-3-carbonyl chloride | |
CAS RN |
99532-51-1 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



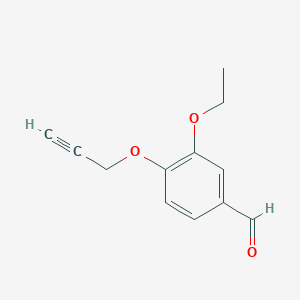
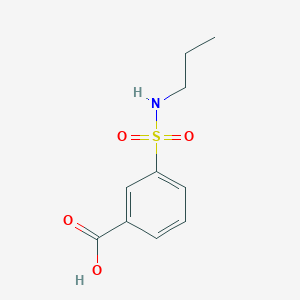
![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)

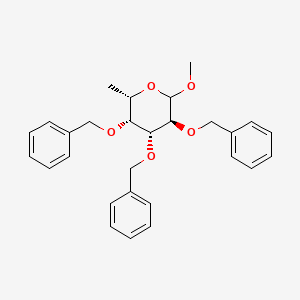
![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)
